molecular formula C11H23NO B13605231 4-(2-(Tert-butoxy)ethyl)piperidine

4-(2-(Tert-butoxy)ethyl)piperidine

Cat. No.: B13605231
M. Wt: 185.31 g/mol
InChI Key: ZEEYWQPSCLYYNE-UHFFFAOYSA-N
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Description

4-(2-(Tert-butoxy)ethyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butoxy group attached to the ethyl side chain of the piperidine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Tert-butoxy)ethyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with tert-butyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran at elevated temperatures overnight .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Tert-butoxy)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(2-(Tert-butoxy)ethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Tert-butoxy)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Tert-butoxy)ethyl)piperidine is unique due to its specific tert-butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxy]ethyl]piperidine

InChI

InChI=1S/C11H23NO/c1-11(2,3)13-9-6-10-4-7-12-8-5-10/h10,12H,4-9H2,1-3H3

InChI Key

ZEEYWQPSCLYYNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCC1CCNCC1

Origin of Product

United States

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